

HPLC method for Gatifloxacin mesylate quantification

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Compound of Interest		
Compound Name:	Gatifloxacin mesylate	
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An Optimized RP-HPLC Method for the Quantification of **Gatifloxacin Mesylate** in Pharmaceutical Formulations

Application Note Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of **Gatifloxacin mesylate** in bulk drug and pharmaceutical dosage forms. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis. A comprehensive experimental protocol, method validation data, and visual representations of the workflow and validation parameters are provided to facilitate implementation in a laboratory setting.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Gatifloxacin formulations. This document presents a validated HPLC method that is simple, rapid, and stability-indicating for the determination of **Gatifloxacin mesylate**.

Chromatographic Conditions



A summary of the optimized chromatographic conditions is presented in the table below. These parameters were established based on a comprehensive review of published methods to ensure optimal separation and detection of Gatifloxacin.

Parameter	Condition	
Instrument	High-Performance Liquid Chromatograph with UV Detector	
Column	C18 (250 mm x 4.6 mm, 5 µm particle size)	
Mobile Phase	0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (75:25, v/v), pH adjusted to 3.3 with Orthophosphoric Acid[2]	
Flow Rate	1.0 mL/min[2][3][4][5][6]	
Detection Wavelength	293 nm[2][6][7]	
Injection Volume	20 μL[2]	
Column Temperature	Ambient (25 ± 2 °C)[2]	
Run Time	Approximately 10 minutes	

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.



Validation Parameter	Result	Acceptance Criteria
Linearity (Concentration Range)	4.0 - 40 μg/mL[2]	Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery)	99.91%[2]	98.0% - 102.0%
Precision (% RSD)		
- Intraday	≤ 2.77%[6]	≤ 2.0%
- Interday	≤ 4.59%[6]	≤ 2.0%
Specificity	No interference from excipients or degradation products[1][3]	The analyte peak should be well-resolved from any other peaks.
Limit of Detection (LOD)	0.1 μg/mL[7]	Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ)	0.5 μg/mL[7]	Signal-to-Noise Ratio ≥ 10:1
Robustness	No significant changes in results with deliberate variations in method parameters[8]	% RSD should be within acceptable limits.

Experimental ProtocolsPreparation of Solutions

- 1.1. Mobile Phase Preparation (0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile, 75:25, v/v, pH 3.3)
- Weigh 2.84 g of Disodium Hydrogen Phosphate and dissolve in 1000 mL of HPLC grade water to prepare a 0.02 M solution.
- Mix 750 mL of the 0.02 M Disodium Hydrogen Phosphate buffer with 250 mL of HPLC grade Acetonitrile.
- Adjust the pH of the mixture to 3.3 using Orthophosphoric Acid.[2]



- Filter the mobile phase through a 0.45 μm membrane filter and degas for 15 minutes using an ultrasonicator.
- 1.2. Standard Stock Solution Preparation (100 μg/mL)
- Accurately weigh 10 mg of Gatifloxacin mesylate reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark with the same solvent.
- Sonicate for 5 minutes to ensure complete dissolution.
- 1.3. Preparation of Calibration Curve Standards
- From the standard stock solution (100 μg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute to the mark with the mobile phase to obtain final concentrations in the range of 4.0 -40 μg/mL.[2]
- 1.4. Sample Preparation (from Ophthalmic Solution, 0.3% w/v)
- Accurately measure a volume of the ophthalmic solution equivalent to 3 mg of Gatifloxacin and transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the mobile phase.
- Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 30 $\mu g/mL$.
- Filter the final solution through a 0.45 μm syringe filter before injection.

Chromatographic Procedure

• Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

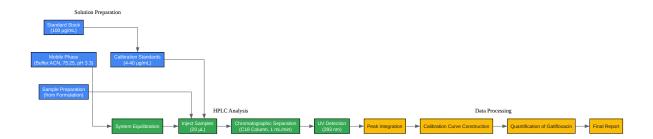


- Inject 20 μL of the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak area for Gatifloxacin. The retention time for Gatifloxacin is expected to be approximately 2.767 minutes.[2]

Data Analysis

- Construct a calibration curve by plotting the peak area of Gatifloxacin against the corresponding concentration of the standard solutions.
- Determine the concentration of Gatifloxacin in the sample solution from the calibration curve using linear regression.
- Calculate the amount of Gatifloxacin mesylate in the pharmaceutical dosage form.

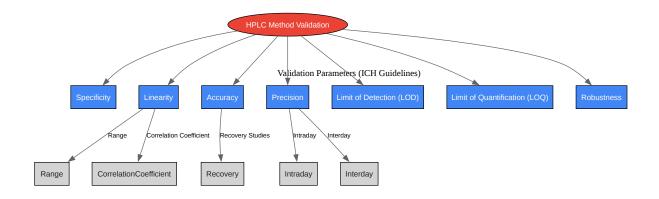
Diagrams





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Caption: Experimental workflow for **Gatifloxacin mesylate** quantification by HPLC.



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Caption: Logical relationship of HPLC method validation parameters.

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- To cite this document: BenchChem. [HPLC method for Gatifloxacin mesylate quantification].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257596#hplc-method-for-gatifloxacin-mesylate-quantification]

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